molecular formula C18H26N2O4 B13696009 Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13696009
M. Wt: 334.4 g/mol
InChI Key: QFFHXVQYEQYPTM-UHFFFAOYSA-N
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Description

Methyl (2R,3R)-rel-3-Aminobicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure, followed by functional group modifications to introduce the amino and ester groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate biological pathways and influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/2C9H13NO2/c2*1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2*2-3,5-8H,4,10H2,1H3

InChI Key

QFFHXVQYEQYPTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C1N)C=C2.COC(=O)C1C2CC(C1N)C=C2

Origin of Product

United States

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